molecular formula C10H12O2S B12098746 Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- CAS No. 22583-05-7

Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-

Cat. No.: B12098746
CAS No.: 22583-05-7
M. Wt: 196.27 g/mol
InChI Key: HVQBDPAGFBTQCF-UHFFFAOYSA-N
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Description

Its structure features:

  • Methoxy group (-OCH₃) at position 2,
  • Methyl group (-CH₃) at position 4,
  • Methylthio group (-SCH₃) at position 5.

Synthesis and Characterization
The compound was synthesized via reduction of 2,5-dimethyl-4-(methylthio)anisole using amalgamated zinc in HCl, confirmed by independent synthesis of the reduction product . Key physical properties include:

  • Melting Point: 98–99°C (increased to 99–100°C after recrystallization from isopropyl alcohol).
  • Spectroscopic Data: Infrared (IR) and nuclear magnetic resonance (NMR) spectra validated the structure .

Properties

CAS No.

22583-05-7

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methoxy-4-methyl-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C10H12O2S/c1-7-4-9(12-2)8(6-11)5-10(7)13-3/h4-6H,1-3H3

InChI Key

HVQBDPAGFBTQCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- typically involves the functionalization of a benzaldehyde derivative. One common method includes the methylation of 2-hydroxy-4-methyl-5-(methylthio)benzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:

    Nitration: of a suitable benzene derivative.

    Reduction: of the nitro group to an amine.

    Diazotization: followed by to introduce the methoxy and methylthio groups.

    Formylation: to introduce the aldehyde group.

Types of Reactions:

    Oxidation: Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and methylthio groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 2-methoxy-4-methyl-5-(methylthio)benzoic acid.

    Reduction: 2-methoxy-4-methyl-5-(methylthio)benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a starting material for the preparation of heterocyclic compounds.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in enzyme inhibition.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

  • Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- exerts its effects is largely dependent on its interaction with biological molecules. The methoxy and methylthio groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also undergo metabolic transformations that produce active metabolites, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares substituent positions and functional groups:

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- OCH₃ (2), CH₃ (4), SCH₃ (5) Aldehyde C₁₀H₁₂O₂S 196.07 Not provided
2-Hydroxy-5-methoxybenzaldehyde OH (2), OCH₃ (5) Aldehyde C₈H₈O₃ 152.15 672-13-9
2-Chloro-5-hydroxy-4-methoxybenzaldehyde Cl (2), OH (5), OCH₃ (4) Aldehyde C₈H₇ClO₃ 186.59 89938-55-6
4-(Methylthio)benzaldehyde SCH₃ (4) Aldehyde C₈H₈OS 152.21 3446-89-7
Benzoic acid, 4-amino-2-methoxy-5-(methylthio)- NH₂ (4), OCH₃ (2), SCH₃ (5) Carboxylic acid C₉H₁₁NO₃S 213.25 71675-98-4

Key Observations :

  • The target compound uniquely combines methoxy , methyl , and methylthio groups, distinguishing it from analogs with hydroxyl (e.g., 2-hydroxy-5-methoxybenzaldehyde) or chloro substituents (e.g., 2-chloro-5-hydroxy-4-methoxybenzaldehyde).
  • 4-(Methylthio)benzaldehyde lacks the methoxy and methyl groups, simplifying its structure .

Physical and Thermodynamic Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Insights
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- 98–99 Not reported Insoluble in acetone; soluble in CH₂Cl₂
2-Hydroxy-5-methoxybenzaldehyde Not reported Not reported Polar due to hydroxyl group
4-(Methylthio)benzaldehyde Not reported 88.05 (at 0.10 kPa) Likely volatile due to lower molecular weight

Key Observations :

  • The target compound’s higher melting point (98–99°C) compared to simpler analogs like 4-(methylthio)benzaldehyde reflects increased molecular complexity and intermolecular interactions.
  • Polar substituents (e.g., -OH in 2-hydroxy-5-methoxybenzaldehyde) enhance solubility in polar solvents, whereas the methylthio group in the target compound contributes to solubility in dichloromethane .

Key Observations :

  • The target compound’s synthesis involves multi-step functionalization , contrasting with simpler routes for analogs like 4-(methylthio)benzaldehyde.
  • Electron-donating groups (-OCH₃, -SCH₃) in the target compound likely enhance electrophilic aromatic substitution reactivity compared to electron-withdrawing groups (e.g., -Cl in 2-chloro-5-hydroxy-4-methoxybenzaldehyde) .

Biological Activity

Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-, also known by its CAS number 22583-05-7, is an organic compound characterized by the molecular formula C10H12O2SC_{10}H_{12}O_2S and a molecular weight of approximately 196.27 g/mol. This compound features a benzaldehyde backbone with distinct functional groups that may influence its biological activity. Although research on its specific biological effects is still ongoing, preliminary findings suggest potential pharmacological properties.

Chemical Structure and Properties

The compound's structure includes:

  • A methoxy group at the 2-position,
  • A methyl group at the 4-position,
  • A methylthio group at the 5-position.

This unique combination of substituents is believed to affect its interaction with biological systems, potentially leading to various biological activities.

Toxicological Profile

The safety profile of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- has not been extensively studied; however, related benzaldehyde compounds have been evaluated for toxicity:

  • LD50 Values : The oral LD50 for benzaldehyde ranges from 800 to 2850 mg/kg in rats and mice, indicating moderate toxicity. The intraperitoneal LD50 was found to be 3265 mg/kg .
  • Irritation Potential : Exposure to high concentrations can cause ocular and nasal irritation; thus, caution is advised when handling this compound .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-, a comparison with similar benzaldehyde derivatives can be insightful:

Compound NameStructure FeaturesUnique Properties
BenzaldehydeSimple aromatic aldehydeBasic structure without substituents
4-(Methylthio)benzaldehydeMethylthio group at para positionKnown for synthesizing biologically active compounds
2-MethoxybenzaldehydeMethoxy group at ortho positionDifferent reactivity patterns compared to target compound
4-MethylbenzaldehydeMethyl group at para positionLacks sulfur functionality, altering reactivity
3-MethoxybenzaldehydeMethoxy group at meta positionDifferent steric and electronic effects

The unique combination of functional groups in Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- potentially enhances its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have indicated that certain benzaldehyde derivatives exhibit antimicrobial properties against various bacterial strains. While specific data on Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- is lacking, it is hypothesized that its structural features may confer similar activities.
  • Cancer Biomarker Research : A study identified significant differences in volatile metabolites between cancer patients and healthy individuals. Compounds like benzaldehydes were among those analyzed for their potential as biomarkers for cancer detection .
  • Toxicological Assessments : Toxicity studies on related benzaldehydes provide a framework for assessing the safety of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-. The data highlight the importance of evaluating both acute and chronic exposure risks associated with this compound .

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